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molecular formula C15H27N3O6 B8672717 3-[4,7-Bis(2-carboxyethyl)-1,4,7-triazonan-1-yl]propanoic acid CAS No. 112995-07-0

3-[4,7-Bis(2-carboxyethyl)-1,4,7-triazonan-1-yl]propanoic acid

Cat. No. B8672717
M. Wt: 345.39 g/mol
InChI Key: XTBYGWFSZYYULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06387891B2

Procedure details

From 1,4,7-triazacyclononane (1.1.3), 3-chloropropionic acid and base.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[CH2:11][CH2:12][C:13]([OH:15])=[O:14]>>[C:13]([CH2:12][CH2:11][N:1]1[CH2:9][CH2:8][N:7]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH2:6][CH2:5][N:4]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH2:3][CH2:2]1)([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=O)(O)CCN1CCN(CCN(CC1)CCC(=O)O)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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